5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid

Description

Chemical Structure and Properties

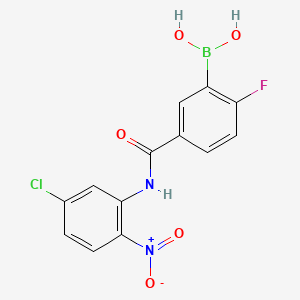

5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid (CAS: 1449144-52-8) is a boronic acid derivative with the molecular formula C₁₃H₉BClFN₂O₅ and a molecular weight of 338.49 g/mol . Its structure features:

- A 2-fluorobenzeneboronic acid core.

- A carbamoyl linker (-NH-C=O-) connecting the benzene ring to a 5-chloro-2-nitrophenyl group.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science for constructing biaryl frameworks . The boronic acid group enables coupling with aryl halides, while the electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents modulate electronic properties, enhancing reactivity in specific catalytic conditions .

Safety and Handling

The compound is classified with hazard codes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Recommended precautions include using personal protective equipment (PPE) and avoiding inhalation or direct contact .

Properties

Molecular Formula |

C13H9BClFN2O5 |

|---|---|

Molecular Weight |

338.48 g/mol |

IUPAC Name |

[5-[(5-chloro-2-nitrophenyl)carbamoyl]-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C13H9BClFN2O5/c15-8-2-4-12(18(22)23)11(6-8)17-13(19)7-1-3-10(16)9(5-7)14(20)21/h1-6,20-21H,(H,17,19) |

InChI Key |

YARGFVSGOJRMQM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrophenylboronic acid with 2-fluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) and water mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boronic acids exhibit potential anticancer properties. Specifically, 5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of proteasomes, which play a crucial role in regulating cellular protein levels and apoptosis.

Targeting Protein-Protein Interactions

The compound has been explored for its ability to disrupt protein-protein interactions critical in various diseases, including cancer and neurodegenerative disorders. By modifying the boronic acid moiety, researchers can enhance the selectivity and potency of these inhibitors.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This application is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Fluorescent Probes

The compound can be utilized to synthesize fluorescent probes for biological imaging. The incorporation of fluorine enhances the electronic properties of the molecule, making it suitable for applications in fluorescence microscopy and other imaging techniques.

Material Science

Development of Sensors

Due to its boronic acid functionality, this compound has potential applications in developing sensors for detecting biologically relevant molecules such as glucose. Boronic acids can form reversible covalent bonds with diols, making them suitable for sensor design that requires specificity and sensitivity.

Polymer Chemistry

In polymer science, this compound can be employed to create smart materials that respond to environmental stimuli. Its ability to interact with various substrates can lead to the formation of hydrogels or other responsive materials used in drug delivery systems.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antitumor Activity of Boronic Acid Derivatives | Investigate anticancer potential | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using derivatives including this compound. |

| Development of Fluorescent Probes | Synthesize new imaging agents | Successfully synthesized probes with enhanced fluorescence properties, suitable for live-cell imaging applications. |

| Boronic Acid-Based Sensors | Create glucose sensors | Developed a sensor utilizing the compound that showed high specificity and sensitivity towards glucose detection. |

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The nitro and chloro groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Positional Isomers

Key isomers differ in the position of fluorine on the benzene ring or the substituents on the phenylcarbamoyl group :

Key Findings :

- Substituent Position : Moving the chloro group from the 5- to 4-position (H54414) alters steric hindrance, which could affect binding in catalytic systems .

Substituent Variations

A. Nitro vs. Methyl Groups Replacing the nitro (-NO₂) group with a methyl (-CH₃) group reduces electron-withdrawing effects, impacting reactivity:

Key Findings :

- The methyl-substituted analog (H54706) has a lower molecular weight (307.52 vs. 338.49), improving solubility in non-polar solvents.

- The nitro group enhances electrophilicity, favoring cross-coupling reactions but increasing toxicity risks .

B. Dichloro Derivatives

Introducing additional chloro groups increases steric and electronic complexity:

Key Findings :

- Dichloro derivatives exhibit reduced reactivity in Suzuki couplings due to increased steric bulk, though they may offer selectivity in certain substrates .

Electronic Effects of Functional Groups

- Nitro Group : Strong electron-withdrawing effect activates the boronic acid for coupling but may destabilize intermediates .

- Chloro Group : Moderately electron-withdrawing; enhances stability without significantly reducing reactivity .

- Fluorine : Electron-withdrawing inductive effect increases boronic acid acidity, improving leaving-group ability in cross-couplings .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid?

- Methodological Answer : The compound is synthesized via carbamoyl linkage formation between substituted phenylboronic acids and chloronitrophenyl intermediates. Key steps include:

- Acylation : Reacting 2-fluorobenzeneboronic acid derivatives with 5-chloro-2-nitrobenzoyl chloride (or analogous chlorinating agents) in polar aprotic solvents (e.g., DCM) under controlled temperatures (0–50°C).

- Purification : Use column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95%) and structural confirmation via / NMR .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry using NMR to distinguish fluorinated positions and NMR for boronic acid validation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (F.W. 338.49) and isotopic patterns.

- HPLC-PDA : Assess purity (>97%) and detect nitro/carbamoyl functional groups via UV-Vis profiles .

Q. What are the storage and handling protocols for this boronic acid?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, light-protected containers to prevent boronic acid dehydration or hydrolysis .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to moisture or strong oxidizers during synthesis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic acid?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with base (e.g., KCO) in THF/HO mixtures.

- Regiochemical Control : The 2-fluoro substituent directs coupling to the para position of the boronic acid. Monitor reaction progress via TLC and isolate products via flash chromatography .

- Troubleshooting : If coupling efficiency is low, pre-activate the boronic acid with pinacol ester protection to enhance stability .

Q. How do substituent positions (e.g., 2-fluoro vs. 3-fluoro isomers) affect reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize isomers (e.g., 2-fluoro vs. 3-fluoro derivatives from ) and compare:

- Electronic Effects : Use DFT calculations to assess electron-withdrawing effects of fluorine on carbamoyl group reactivity.

- Steric Effects : Analyze coupling yields in Suzuki reactions; 2-fluoro isomers may exhibit higher steric hindrance .

Q. How can researchers resolve contradictions in synthetic yields reported under different conditions?

- Methodological Answer :

- Systematic Screening : Test variables from (e.g., solvent polarity, temperature, chlorinating agents) using Design of Experiments (DoE).

- Mechanistic Insight : Thionyl chloride may favor acyl chloride intermediates, while oxalyl dichloride could reduce side reactions. Validate via in-situ IR spectroscopy to track intermediate formation .

Q. What strategies mitigate boronic acid protodeboronation during reactions?

- Methodological Answer :

- pH Control : Maintain mildly basic conditions (pH 8–9) to stabilize the boronate anion.

- Additives : Use Lewis acids (e.g., MgSO) or aryl trifluoroborate salts to suppress protodeboronation. Confirm stability via NMR monitoring .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 5-(4-Chloro-2-nitrophenylcarbamoyl) analogs from ).

- Dynamic NMR : Resolve rotational barriers in the carbamoyl group by variable-temperature NMR .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.